molecular formula C12H15N3 B15310396 3-(2,3-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

3-(2,3-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B15310396
M. Wt: 201.27 g/mol
InChI Key: DPIIDRGGQGWYNM-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative of significant interest in scientific research. The pyrazole core is a privileged scaffold in medicinal chemistry, known for exhibiting a wide spectrum of biological activities. This compound features a 2,3-dimethylphenyl substituent, which contributes steric bulk and influences its electronic properties, making it a valuable intermediate for the design of novel bioactive molecules . Pyrazole derivatives are extensively investigated for their potential pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties . Recent studies on similar pyrazole-based structures have demonstrated potent activity against bacterial strains such as Staphylococcus aureus (both methicillin-susceptible and resistant strains), as well as antifungal effects . The primary mechanism of action for such compounds often involves interaction with key enzyme targets; for instance, molecular docking studies suggest that pyrazole derivatives can inhibit bacterial dihydrofolate reductase (DHFR), a crucial enzyme for folate synthesis . In other contexts, pyrazole-containing compounds can act as ligands for metal complexes, which may be studied for their catalytic activity in oxidation reactions . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(2,3-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-7-5-4-6-10(8(7)2)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

DPIIDRGGQGWYNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=NN2)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,3-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The substituents on the phenyl ring significantly alter electronic and steric properties. Key analogs include:

Compound Name Substituents (Position) Electronic Effects Molecular Formula Molecular Weight (g/mol) Reference
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 4-Fluoro, 3-methyl (phenyl) Electron-withdrawing (F), -I effect C₁₁H₁₂FN₃ 205.24
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine 4-Chloro (phenyl), 2-methyl (N1-phenyl) Electron-withdrawing (Cl), -I effect C₁₇H₁₆ClN₃ 297.78
4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine 3,4-Dimethoxy (phenyl) Electron-donating (OCH₃), +M effect C₁₂H₁₅N₃O₂ 233.27
Target Compound 2,3-Dimethyl (phenyl) Electron-donating (CH₃), +I effect C₁₂H₁₅N₃ 201.27

Key Observations :

  • Electron-donating groups (e.g., OCH₃ in , CH₃ in the target compound) improve solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility.

Physicochemical Properties

Property Target Compound 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine
LogP (Predicted) ~3.2 ~2.8 ~1.5
Hydrogen Bond Donors 2 (NH₂, NH) 2 2
Hydrogen Bond Acceptors 3 3 4
Solubility (mg/mL) Low (DMSO) Moderate (DMSO) High (aqueous)

Implications :

  • The target compound’s higher LogP suggests superior membrane permeability compared to methoxy-substituted analogs .
  • Fluorinated analogs balance moderate solubility and permeability, making them favorable for oral administration .

Biological Activity

  • Molecular Formula : C11H14N4
  • Molecular Weight : Approximately 218.26 g/mol

Biological Activity Overview

The biological activity of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has not been extensively documented. However, similar compounds have shown promising results in various studies. The following table summarizes the biological activities associated with related pyrazole derivatives:

Compound NameBiological ActivityReference
5-Amino-1,3-dimethylpyrazoleAntimicrobial and anti-inflammatory properties
Pyrazole carboxamidesNotable antifungal activity against several phytopathogenic fungi
Chloroquine-pyrazole analoguesSignificant antimalarial activity against chloroquine-resistant Plasmodium falciparum
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-aminePotential for enzyme inhibition and modulation of protein interactions

The mechanisms by which pyrazole derivatives exert their biological effects often involve interaction with specific molecular targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition : Pyrazoles can inhibit enzymes by binding to their active sites, leading to altered metabolic pathways.
  • Receptor Modulation : These compounds may interact with cellular receptors, triggering signaling pathways that result in physiological changes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related pyrazole derivatives demonstrated significant antimicrobial properties against a range of pathogens. The structural features of the pyrazole ring were crucial for this activity.
  • Anti-inflammatory Effects : Research indicates that certain pyrazole compounds exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds with specific substitutions showed IC50 values that suggest effective inhibition of inflammatory pathways.
  • Antimalarial Activity : Investigations into chloroquine-pyrazole analogues revealed promising antimalarial effects in vitro and in vivo. The structural modifications in the pyrazole ring were essential for enhancing efficacy against resistant strains of malaria.

Q & A

Basic Question: What are the recommended synthetic routes for 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrazole derivatives typically involves cyclocondensation or cycloaddition reactions. For example, Huisgen cycloaddition ("click chemistry") between azides and alkynes is widely used for pyrazole core formation . Key considerations include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to accelerate regioselective cycloaddition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic Question: How can structural elucidation of this compound be performed using spectroscopic methods?

Answer:
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and pyrazole NH₂ (δ ~5.0 ppm, broad singlet). Use 2D COSY and HSQC to resolve overlapping signals in the dimethylphenyl group .
  • ¹³C NMR : Confirm methyl groups (δ 15–25 ppm) and pyrazole carbons (δ 140–160 ppm) .
    Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₂H₁₆N₃: 202.1345) .

Advanced Question: How should crystallographic data be refined to resolve ambiguities in the molecular structure?

Answer:
For X-ray crystallography:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .
  • Refinement : Employ SHELXL with the following parameters:
    • Restraints : Apply isotropic displacement parameters for disordered methyl groups .
    • Twinned data : Use the BASF parameter in SHELXL to model twin domains if Rint > 0.05 .
    • Validation : Check PLATON ADDSYM to detect missed symmetry operations .
      Example refinement metrics: R₁ = 0.031, wR₂ = 0.079 .

Advanced Question: How can structure-activity relationships (SAR) be analyzed for this compound in enzyme inhibition studies?

Answer:
Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding between the pyrazole NH₂ and catalytic residues (e.g., Asp86 in COX-2) .
  • In vitro assays : Compare IC₅₀ values with analogs (e.g., 3-cyclohexyl-4-ethyl derivatives) to assess substituent effects .
  • Data interpretation : A >10-fold decrease in activity with 2,3-dimethylphenyl vs. 4-chlorophenyl substituents suggests steric hindrance at the binding pocket .

Advanced Question: How can contradictory biological activity data from different assays be reconciled?

Answer:
Case example : Discrepancies in IC₅₀ values between fluorometric and radiometric assays may arise from:

  • Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers .
  • Assay interference : Perform counter-screens with AMP-PNP (non-hydrolyzable ATP analog) to rule out false positives in kinase assays .
  • Statistical analysis : Apply Grubbs’ test (α = 0.05) to identify outliers in triplicate datasets .

Advanced Question: What computational methods predict hydrogen-bonding patterns in crystal structures?

Answer:
Graph-set analysis : Use Mercury (CCDC) to classify hydrogen bonds into patterns (e.g., D(2) for N–H···N interactions). For 1H-pyrazoles:

  • Primary motif : R₂²(8) rings formed via N–H···N bonds between adjacent molecules .
  • Energy calculations : Compute interaction energies (ΔE) at the DFT/B3LYP/6-31G* level to prioritize dominant motifs .

Advanced Question: How can reaction yields be improved for analogs with bulky aryl substituents?

Answer:
Design strategies :

  • Microwave-assisted synthesis : Reduce reaction time from 24h to 30min (80°C, 300W) .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the pyrazole NH₂ to prevent side reactions during coupling steps .
  • Catalytic optimization : Screen Pd(OAc)₂/XPhos systems for Suzuki-Miyaura cross-couplings (yield improvement: 45% → 78%) .

Advanced Question: How do steric and electronic effects of substituents influence tautomeric equilibria?

Answer:
Experimental approach :

  • ¹⁵N NMR : Compare chemical shifts in DMSO-d₆ vs. CDCl₃. Electron-withdrawing groups (e.g., -CF₃) stabilize the 1H-tautomer (δN = -220 ppm) .
  • X-ray diffraction : Bulky 2,3-dimethylphenyl groups favor the 5-amine tautomer due to reduced steric clash in the crystal lattice .

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